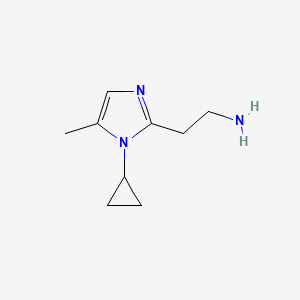
2-(1-Cyclopropyl-5-methyl-1H-imidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted imidazole with an appropriate alkylating agent. For example, the reaction of 1-cyclopropyl-5-methyl-1H-imidazole with ethylamine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1-Cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its imidazole core.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The cyclopropyl and methyl groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative without the cyclopropyl group.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: A similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-(1-Cyclopropyl-5-methyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of both cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(1-cyclopropyl-5-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-7-6-11-9(4-5-10)12(7)8-2-3-8/h6,8H,2-5,10H2,1H3 |
InChI Key |
LMUMUGRMJYDXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C2CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















